molecular formula C14H18FN3O4 B389156 4-(4-FLUORO-5-MORPHOLINO-2-NITROPHENYL)MORPHOLINE

4-(4-FLUORO-5-MORPHOLINO-2-NITROPHENYL)MORPHOLINE

Cat. No.: B389156
M. Wt: 311.31g/mol
InChI Key: YDNYKVOHGQADKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluoro-5-morpholino-2-nitrophenyl)morpholine is a chemical compound with the molecular formula C10H11FN2O3 It is known for its unique structure, which includes a fluorine atom, a nitro group, and two morpholine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-5-morpholino-2-nitrophenyl)morpholine typically involves the substitution of morpholine on a fluorinated nitrobenzene derivative. One common method involves the reaction of 1,2-difluoro-4-nitrobenzene with morpholine under neat conditions, resulting in the formation of the desired compound . The reaction conditions often include elevated temperatures and the use of a solvent such as dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous synthesis techniques, such as the use of microfluidic devices. These devices allow for the precise control of reaction conditions and can lead to higher yields and purity of the final product . The continuous production method is advantageous for scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-5-morpholino-2-nitrophenyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-5-morpholino-2-nitrophenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. Additionally, the morpholine rings can enhance the compound’s solubility and facilitate its interaction with target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluoro-5-morpholino-2-nitrophenyl)morpholine is unique due to its dual morpholine rings and the specific positioning of the fluorine and nitro groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H18FN3O4

Molecular Weight

311.31g/mol

IUPAC Name

4-(4-fluoro-5-morpholin-4-yl-2-nitrophenyl)morpholine

InChI

InChI=1S/C14H18FN3O4/c15-11-9-14(18(19)20)13(17-3-7-22-8-4-17)10-12(11)16-1-5-21-6-2-16/h9-10H,1-8H2

InChI Key

YDNYKVOHGQADKT-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3

Origin of Product

United States

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